molecular formula C12H16O3 B1321323 4-Sec-butoxy-3-methoxybenzaldehyde CAS No. 722489-38-5

4-Sec-butoxy-3-methoxybenzaldehyde

Cat. No. B1321323
M. Wt: 208.25 g/mol
InChI Key: HLWKDCMKTGMQNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves base-catalyzed reactions and the Williamson ether synthesis. For instance, the synthesis of 4,4′-(1,n-dioxaalkane)-bisbenzaldehydes is achieved by condensing p-hydroxybenzaldehyde with 1,n-dibromoalkanes using lithium hydride in ethanol . This method could potentially be adapted for the synthesis of 4-Sec-butoxy-3-methoxybenzaldehyde by using appropriate starting materials and catalysts.

Molecular Structure Analysis

The molecular structure of 4-Sec-butoxy-3-methoxybenzaldehyde can be inferred to some extent from the related compounds mentioned in the papers. The presence of methoxy and aldehyde functional groups is common in the discussed compounds, which suggests that 4-Sec-butoxy-3-methoxybenzaldehyde would also contain these functional groups, potentially affecting its reactivity and physical properties .

Chemical Reactions Analysis

The chemical reactions involving the compounds in the papers include condensation and addition reactions. For example, 3-(4-t-Butylphenyl)-1-(4-methoxyphenyl)-2-propen-1-one is synthesized by a condensation reaction of 4-t-butylbenzaldehyde with 4-methoxyacetophenone . These reactions are catalyzed by sodium methoxide, indicating that 4-Sec-butoxy-3-methoxybenzaldehyde might also undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4-Sec-butoxy-3-methoxybenzaldehyde are not directly discussed, the properties of similar compounds can provide some insights. The length of the hydrocarbon bridge in the dioxaalkane compounds affects their acid salt formation , and the presence of substituents like t-butyl and methoxy groups can influence the solubility, melting point, and reactivity of these compounds . Therefore, it can be inferred that the sec-butoxy and methoxy groups in 4-Sec-butoxy-3-methoxybenzaldehyde would similarly affect its properties.

Scientific Research Applications

  • Specific Scientific Field: Organic Chemistry
  • Summary of the Application: 4-Sec-butoxy-3-methoxybenzaldehyde is used in a model organic reaction, specifically a nucleophilic substitution reaction . This reaction employs vanillin as the substrate, a phenolic compound widely used in the food industry and of pharmaceutical interest due to its antioxidant and antitumoral potential .
  • Methods of Application or Experimental Procedures: Three different solvents have been chosen for the reaction, namely acetonitrile (ACN), acetone (Ace), and dimethylformamide (DMF). The syntheses were planned with the aid of a multivariate experimental design to estimate the best reaction conditions .
  • Results or Outcomes: The experimental results highlighted that the reactions carried out in DMF resulted in higher yields with respect to ACN and Ace; these reactions were also the ones with lower environmental impacts . The multilinear regression models allowed us to identify the optimal experimental conditions able to guarantee the highest reaction yields and lowest environmental impacts for the studied reaction .

properties

IUPAC Name

4-butan-2-yloxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9(2)15-11-6-5-10(8-13)7-12(11)14-3/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKDCMKTGMQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20611394
Record name 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Sec-butoxy-3-methoxybenzaldehyde

CAS RN

722489-38-5
Record name 4-[(Butan-2-yl)oxy]-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20611394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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